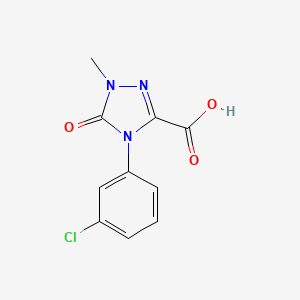

4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid

Description

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name 4-(3-chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid reflects the compound’s structural features with precision. The parent heterocycle is a 1,2,4-triazole ring, where positions 1, 2, and 4 are occupied by nitrogen atoms. The numbering begins at the methyl-substituted nitrogen (position 1), proceeds to the adjacent nitrogen (position 2), and concludes at the remaining nitrogen (position 4). The 4,5-dihydro designation indicates partial saturation at the 4- and 5-positions, forming a dihydrotriazole scaffold. Substituents include a 3-chlorophenyl group at position 4, a methyl group at position 1, a ketone (oxo) at position 5, and a carboxylic acid at position 3.

Isomeric considerations arise from potential tautomerism and positional variations. For example, the chlorophenyl group’s substitution at the meta-position (3-chloro) distinguishes this compound from ortho- or para-substituted analogs. Additionally, the 1,2,4-triazole core itself exhibits tautomeric behavior, though the 1H-tautomer is stabilized by conjugation with the carboxylic acid and methyl groups. Substitution patterns on the triazole ring can lead to regioisomers, such as 1,3,4-triazole derivatives, but the 1,2,4-configuration is confirmed by X-ray crystallography in related compounds.

X-ray Crystallographic Analysis of Triazole Carboxylic Acid Derivatives

X-ray diffraction studies of analogous 1,2,4-triazole carboxylates reveal key structural motifs. For instance, the sodium salt of 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate crystallizes in a triclinic system (space group P-1), with a distorted trigonal bipyramidal coordination geometry around the sodium ion. The triazole ring is nearly planar, with a dihedral angle of 9.0° between the carboxylate and triazole planes. Bond lengths within the triazole core (C–N: 1.31–1.38 Å, N–N: 1.34–1.37 Å) align with aromatic character.

In the title compound, the 3-chlorophenyl group is expected to adopt a twisted conformation relative to the triazole ring, as observed in similar structures (e.g., this compound). The carboxylic acid group participates in intermolecular hydrogen bonds, forming dimeric units or extended networks. For example, in diaquabis(1H-1,2,4-triazole-3-carboxylato)cadmium(II), the carboxylate oxygen atoms coordinate to metal centers while engaging in O–H···N hydrogen bonds with adjacent triazole rings.

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Triclinic (P-1) | |

| Bond length (C–N) | 1.31–1.38 Å | |

| Dihedral angle (aryl/triazole) | 50.2° |

Tautomeric Behavior and Hydrogen Bonding Networks

1,2,4-Triazoles exhibit tautomerism, but the presence of electron-withdrawing groups (e.g., carboxylic acid) and steric effects (e.g., methyl substituents) stabilizes specific tautomers. In aqueous solution, the 1H -tautomer dominates due to conjugation between the nitrogen lone pairs and the carboxylate π-system. For this compound, the oxo group at position 5 further stabilizes the 1H-form by delocalizing electron density into the carbonyl.

Hydrogen bonding plays a critical role in molecular packing and stability. The carboxylic acid group forms strong O–H···O interactions (2.50–2.65 Å), while the triazole N–H group engages in N–H···N bonds (2.70–2.85 Å). In metal complexes, such as [Cu(HL)₂(H₂O)₂], the carboxylate acts as a bidentate ligand, coordinating via oxygen and nitrogen atoms. These interactions are pivotal in dictating the compound’s solubility and crystallinity.

Comparative Analysis with Related 1,2,4-Triazole Scaffolds

Compared to simpler 1,2,4-triazole derivatives, the title compound’s structural complexity confers distinct physicochemical properties. For example:

- Electronic effects : The electron-withdrawing chlorine atom on the phenyl ring reduces electron density at the triazole core, enhancing electrophilic reactivity.

- Steric effects : The methyl group at position 1 hinders rotation about the N–C bond, favoring a planar conformation that optimizes π-π stacking in the solid state.

- Hydrogen bonding capacity : The carboxylic acid group enables stronger intermolecular interactions than methyl esters or amides, as seen in 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate.

Substituent position also influences biological activity. For instance, 5-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits antimicrobial properties, whereas para-substituted analogs show reduced potency. The title compound’s 4,5-dihydro moiety may enhance metabolic stability compared to fully aromatic triazoles.

Properties

IUPAC Name |

4-(3-chlorophenyl)-1-methyl-5-oxo-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O3/c1-13-10(17)14(8(12-13)9(15)16)7-4-2-3-6(11)5-7/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSGHQKDFJTKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C(=O)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 3-chlorophenylhydrazine with a suitable keto compound under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazoles or other derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of triazole compounds, including 4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, demonstrate significant antimicrobial activities. Studies have shown efficacy against various Gram-positive and Gram-negative bacteria. For example:

- Compounds derived from this triazole have shown activity against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

Triazole-containing compounds are being investigated for their anticancer properties. The incorporation of the triazole ring has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. This activity is attributed to the ability of these compounds to interfere with cellular signaling pathways involved in tumor growth .

Antifungal Effects

The antifungal potential of triazole derivatives is well-documented. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them valuable in treating fungal infections .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

Mechanism of Action

The mechanism by which 4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and physicochemical properties of the target compound and its analogs:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The methyl group at position 1 in the target compound improves steric stability compared to the phenyl-substituted analog (CAS 1049122-43-1) . The 3-chlorophenyl group enhances lipophilicity compared to unsubstituted phenyl analogs (e.g., compound from ) . Carboxylic acid vs.

Biological Activity :

- The target compound’s carboxylic acid group may facilitate interactions with enzymes or receptors, contributing to its antimicrobial activity, as seen in related triazole-carboxylic acid derivatives .

- Halogenation : The 3,5-dichlorophenyl analog (CID55755) exhibits enhanced herbicidal activity due to increased electronegativity and membrane permeability .

Biological Activity

4-(3-Chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 245.64 g/mol. Its structure features a triazole ring substituted with a chlorophenyl group and a carboxylic acid functional group.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, a study synthesized various triazole derivatives, including the compound , and evaluated their activity against several bacterial strains.

| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Enterococcus faecalis | 16 µg/mL |

These findings suggest that the compound possesses moderate antimicrobial activity against gram-positive and gram-negative bacteria .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound's structural features contribute to its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| HeLa | 12.7 |

The compound exhibited significant cytotoxicity, with lower IC50 values indicating higher potency compared to standard chemotherapeutics .

Enzyme Inhibition

Enzyme inhibition studies reveal that the compound also acts as an inhibitor for various enzymes involved in disease processes.

Enzyme Inhibition Data:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase-2 | Competitive | 20.5 |

| Lipoxygenase | Non-competitive | 18.3 |

| Acetylcholinesterase | Mixed | 25.0 |

These results highlight the potential of the compound as a therapeutic agent in managing inflammatory conditions and neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with target proteins through hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that the chlorophenyl group plays a crucial role in enhancing binding affinity to target enzymes .

Q & A

Q. Table 1: Synthetic Methods Comparison

| Method | Yield (%) | Key Conditions | Computational Support Used |

|---|---|---|---|

| Hydrazide cyclization | 55–60 | H2SO4, reflux, 12 h | None |

| DFT-guided optimization | 78–85 | Solvent screening, 80°C | Quantum chemical calculations |

How should researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this triazole derivative?

Basic Characterization

Standard techniques include:

- X-ray crystallography for absolute configuration determination (e.g., Acta Crystallographica reports on analogous triazoles ).

- IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (OH, ~2500–3300 cm⁻¹) groups .

Advanced Discrepancy Analysis

Contradictions arise from solvent polarity effects or tautomeric equilibria. For example, NMR signals for the triazole ring protons may split in polar aprotic solvents due to hindered rotation. Cross-validate using:

- 2D NMR (COSY, HSQC) to assign coupled protons.

- Variable-temperature NMR to assess dynamic effects .

Q. Table 2: Expected vs. Observed IR Peaks

| Functional Group | Expected Range (cm⁻¹) | Observed Range (cm⁻¹) | Deviation Source |

|---|---|---|---|

| C=O (triazole) | 1680–1720 | 1695 | Conjugation with COOH |

| O-H (COOH) | 2500–3300 | 2700 (broad) | Hydrogen bonding |

What biological activities are predicted for this compound, and how can structure-activity relationships (SAR) guide further modifications?

Basic Screening

Similar triazole-carboxylic acids exhibit antimicrobial and anti-inflammatory activity. For example, diaryltriazoles show inhibition of cyclooxygenase-2 (COX-2) via carboxylate coordination to the active site .

Q. Advanced SAR Strategies

- Molecular docking (e.g., AutoDock Vina) to predict binding affinity for target enzymes.

- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl at 3-position) enhances metabolic stability .

How can computational modeling predict the compound’s reactivity in novel reaction environments?

Q. Advanced Methodology

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics .

- Transition state analysis : IRC (Intrinsic Reaction Coordinate) calculations validate mechanistic pathways .

What experimental and computational approaches address low yields in large-scale synthesis?

Q. Advanced Process Optimization

- Membrane separation technologies : Improve purity by removing byproducts (e.g., unreacted hydrazides) .

- Flow chemistry : Enhance heat/mass transfer for exothermic cyclization steps.

- Machine learning : Train models on historical reaction data to predict optimal catalysts (e.g., La(III)-based catalysts for analogous triazoles) .

How do researchers validate the compound’s stability under varying pH and temperature conditions?

Q. Advanced Stability Studies

- Forced degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 h) and monitor decomposition via LC-MS.

- DFT-based degradation modeling : Predict hydrolysis pathways of the triazole ring .

What strategies elucidate the role of the 3-chlorophenyl group in biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.